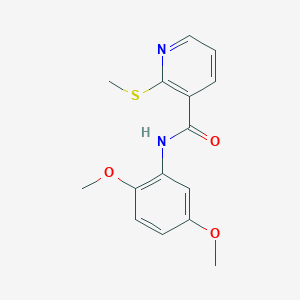

N-(2,5-dimethoxyphenyl)-2-(methylthio)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

Corrosion Inhibition in Metal Surfaces

- Application : N-(2,5-dimethoxyphenyl)-2-(methylthio)nicotinamide derivatives demonstrate effectiveness in inhibiting corrosion on metal surfaces, particularly mild steel in acidic environments.

- Mechanism : These compounds exhibit mixed-type corrosion inhibition, affecting both anodic and cathodic processes.

- Significance : The study of these derivatives in corrosion inhibition highlights their potential in industrial applications where metal preservation is crucial, such as in pipelines and machinery maintenance.

- Reference : Chakravarthy et al., 2014.

DNA Repair Stimulation

- Application : Nicotinamide, a related compound, has been shown to stimulate DNA repair in human lymphocytes.

- Mechanism : This stimulation is concentration-dependent, indicating a potential for controlled therapeutic use.

- Significance : This property could be significant in medical fields, especially in treatments related to genetic damage and cancer therapy.

- Reference : Berger & Sikorski, 1980.

Erythroid Differentiation in Erythroleukemia Cells

- Application : Nicotinamide and its analogues, including N-(2,5-dimethoxyphenyl)-2-(methylthio)nicotinamide, have been evaluated for their role in inducing differentiation of murine erythroleukemia cells.

- Mechanism : This differentiation is associated with an increase in globin mRNA, indicating a direct impact on gene expression.

- Significance : This finding opens avenues for research in hematological disorders and potential therapeutic applications.

- Reference : Terada et al., 1979.

Metabolic Enzyme Regulation

- Application : Studies on nicotinamide N-methyltransferase (NNMT), closely related to nicotinamide derivatives, have shown its role in regulating metabolic enzymes.

- Mechanism : NNMT affects the metabolism of nicotinamide and related compounds, influencing the detoxification of drugs and other compounds.

- Significance : Understanding NNMT's role could lead to new insights into metabolic diseases and drug efficacy and toxicity.

- Reference : Rini et al., 1990.

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-19-10-6-7-13(20-2)12(9-10)17-14(18)11-5-4-8-16-15(11)21-3/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPUPZVMWBMNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(4-pyridylmethyl)-4-piperidinecarboxamide](/img/structure/B2713397.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2713400.png)

![(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2713409.png)

![7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2713413.png)